2,2,2-Trifluoro-1-(2-methylindolizin-3-yl)ethan-1-one
Description
2,2,2-Trifluoro-1-(2-methylindolizin-3-yl)ethan-1-one is a fluorinated ketone featuring an indolizine core substituted with a methyl group at position 2 and a trifluoroacetyl group at position 2. Indolizine, a bicyclic heteroaromatic system with fused pyrrole and pyridine rings, imparts unique electronic properties to the compound. The trifluoroacetyl group enhances electrophilicity and metabolic stability, making it valuable in medicinal chemistry and material science.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methylindolizin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-7-6-8-4-2-3-5-15(8)9(7)10(16)11(12,13)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBFZNVCQSRADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(2-methylindolizin-3-yl)ethan-1-one typically involves the reaction of 2-methylindolizine with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(2-methylindolizin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-(2-methylindolizin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-methylindolizin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Structural Comparison of Trifluoroacetyl-Substituted Heterocycles
Key Observations :
- Aromatic vs. Non-Aromatic Cores: The indolizine (target) and indole derivatives exhibit aromatic stabilization, whereas indoline () is non-aromatic, affecting reactivity in electrophilic substitutions.
Physical and Spectroscopic Properties
Table 3: Selected Physical Data
Insights :
Q & A
What spectroscopic and crystallographic methods are recommended for structural elucidation of 2,2,2-Trifluoro-1-(2-methylindolizin-3-yl)ethan-1-one?
Basic Research Question
To confirm the molecular structure, employ 1H, 13C, and 19F NMR spectroscopy to analyze proton environments, carbon frameworks, and fluorine coupling patterns. For example, δ = –71.15 in 19F NMR is characteristic of trifluoroacetyl groups. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond angles and molecular geometry, especially for verifying the indolizine ring conformation and trifluoroacetyl placement .
How can synthetic routes for this compound be optimized to improve yield and purity?
Basic Research Question
Optimize reaction parameters such as temperature (e.g., 25–80°C), solvent polarity, and catalyst loading (e.g., CuBr for radical reactions). Use anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and TLC monitoring ensures purity. Refer to analogous syntheses of trifluoroacetophenones for guidance on avoiding byproducts like dimerization .
What is the role of the trifluoroacetyl group in modulating biological activity?
Basic Research Question
The trifluoroacetyl group enhances electronegativity and metabolic stability due to fluorine’s strong inductive effect. This increases lipophilicity (logP ~2.7) and bioavailability, improving target binding (e.g., CBP bromodomain inhibition). Fluorine’s electron-withdrawing nature also stabilizes ketone intermediates during synthesis .
What strategies enhance metabolic stability and pharmacokinetic properties in preclinical studies?
Advanced Research Question
Introduce electron-withdrawing substituents (e.g., halogens) on the indolizine ring to reduce oxidative metabolism. Assess stability via liver microsome assays (human/rodent) and pharmacokinetic studies (e.g., half-life, clearance). Compound 9g (from ) achieved 25.9% oral bioavailability by modifying the 2-methyl group, balancing stability and solubility .
How do structural modifications of the indolizine moiety affect CBP bromodomain inhibition?
Advanced Research Question
Substituents at the 2-position (e.g., methyl) improve steric complementarity with the CBP binding pocket. Use molecular docking (e.g., Glide SP mode) and SAR studies to evaluate binding affinity (IC50). For example, replacing methyl with bulkier groups (e.g., ethyl) reduced activity due to steric clashes, while electron-deficient rings enhanced potency .
What preclinical models are suitable for evaluating antitumor efficacy?
Advanced Research Question
Use 22Rv1 xenograft models (prostate cancer) to assess tumor growth inhibition (TGI). Monitor parameters like tumor volume (caliper measurements) and serum biomarkers (e.g., PSA). Compound 9g showed 88% TGI in vivo, validated via histopathology and immunohistochemistry for apoptosis markers (e.g., caspase-3) .
How can conflicting NMR or crystallographic data be resolved during characterization?
Advanced Research Question
For data contradictions (e.g., unexpected coupling in 13C NMR), cross-validate using 2D NMR (HSQC, HMBC) to assign quaternary carbons. If crystallographic disorder occurs (e.g., trifluoroacetyl rotation), refine structures with SHELXL’s PART instructions or apply twin refinement for twinned crystals .
What computational methods predict the compound’s reactivity in radical trifluoromethylation?
Advanced Research Question
Use DFT calculations (e.g., Gaussian 09) to model radical intermediates and transition states. Studies on analogous systems ( ) show trifluoromethyl radicals preferentially attack α,β-unsaturated carbonyls over aryl rings. Validate predictions with EPR spectroscopy to detect radical species .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
Store at room temperature in airtight, light-resistant containers with desiccants. Avoid prolonged exposure to moisture, as hydrolysis can degrade the trifluoroacetyl group. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
What in vitro assays assess the compound’s cytotoxicity and selectivity?
Advanced Research Question
Use MTT assays on prostate cancer cell lines (e.g., 22Rv1, LNCaP) and non-cancerous cells (e.g., RWPE-1). Calculate selectivity indices (IC50 cancer/IC50 normal). Compound 9g showed >10-fold selectivity, validated via colony formation and migration assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
